

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following (2R,5S)-Ritlecitinib Treatment

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Compound of Interest		
Compound Name:	(2R,5S)-Ritlecitinib	
Cat. No.:	B10821767	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,5S)-Ritlecitinib (marketed as LITFULO™) is a kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[2][3] This dual inhibition blocks the adenosine triphosphate (ATP) binding site, thereby interfering with key signaling pathways that regulate immune cell function and inflammation.[3][4]

Ritlecitinib's inhibition of JAK3 disrupts cytokine-induced STAT phosphorylation, a critical step in the signaling cascade for various interleukins (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) involved in lymphocyte proliferation and activation.[5][6] Simultaneously, its inhibition of the TEC kinase family (which includes BTK, ITK, and TEC) impedes signaling from immune receptors such as the T cell receptor (TCR) and B cell receptor (BCR), and modulates the cytolytic activity of CD8+ T cells and Natural Killer (NK) cells.[4][6]

Pharmacodynamic studies have shown that treatment with ritlecitinib leads to a dose-dependent reduction in several key lymphocyte populations.[3][7] This application note provides a comprehensive overview of these effects and details the protocols for analyzing these changes using multi-color flow cytometry.



Signaling Pathway of Ritlecitinib

The following diagram illustrates the dual mechanism of action of ritlecitinib, targeting both the JAK3-STAT and TEC kinase signaling pathways.

Caption: Ritlecitinib irreversibly inhibits JAK3 and TEC family kinases.

Data Presentation: Effect of Ritlecitinib on Lymphocyte Subsets

Clinical data indicates that ritlecitinib administration results in consistent, dose-dependent changes in specific lymphocyte populations, while others remain unaffected.[3][4] The table below summarizes these findings.

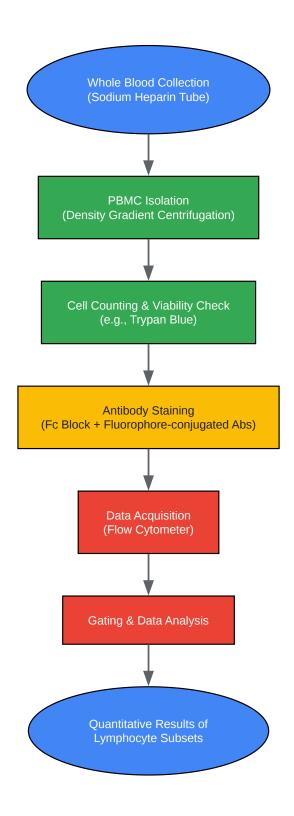
Lymphocyte Subset	Key Surface Markers	Observed Effect of Ritlecitinib Treatment	Citation
Total Lymphocytes	-	Dose-dependent decrease	[3][7]
T Lymphocytes	CD3+	Dose-dependent decrease	[3][4][7]
T Helper Cells	CD3+, CD4+	Dose-dependent decrease	[3][4][7]
Cytotoxic T Cells	CD3+, CD8+	Dose-dependent decrease	[3][4][7]
B Lymphocytes	CD19+	No change observed	[3][4]
Natural Killer (NK) Cells	CD16+, CD56+	Dose-dependent decrease	[3][4][7]

Experimental Workflow for Flow Cytometry Analysis

A systematic workflow is essential for accurate and reproducible immunophenotyping of peripheral blood mononuclear cells (PBMCs). The diagram below outlines the key steps from



sample collection to data analysis.



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